molecular formula C5H3F2NO3 B2890435 2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid CAS No. 1627894-70-5

2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B2890435
CAS No.: 1627894-70-5
M. Wt: 163.08
InChI Key: PCMYMMDQSRAGMU-UHFFFAOYSA-N
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Description

The compound “2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid” likely belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring . Difluoromethyl group is a common motif in medicinal chemistry due to its unique physicochemical properties .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods. For instance, difluoromethylated pyrazoles and pyrroles have been synthesized through unique routes relying on the van Leusen pyrrole synthesis and the halogen dance reaction .

Scientific Research Applications

Synthesis and Reactivity

  • A study by Luo et al. (2012) presented an efficient modular synthesis of 2,4-oxazole, an important structural motif in various natural products, via a gold-catalyzed oxidation strategy. The research demonstrated the use of bidentate ligands to temper the reactivities of in situ-generated gold carbenes, opening new opportunities for oxidative gold catalysis in novel method development (Luo et al., 2012).

Masked Activated Carboxylates

  • Wasserman et al. (1981) explored the use of oxazoles as masked forms of activated carboxylic acids. They demonstrated that oxazoles could form triamides upon reaction with singlet oxygen, showcasing a pathway for the synthesis of macrolides, including recifeiolide and curvularin (Wasserman et al., 1981).

Pseudopeptide Foldamers

  • Tomasini et al. (2003) introduced a 2-oxo-1,3-oxazolidine-4-carboxylic acid as a conformationally restricted building block for pseudopeptide foldamers. Their research, supported by IR, 1H NMR, CD techniques, and DFT computational modeling, uncovered the preferred three-dimensional structure of these foldamers, highlighting their potential as robust templates for various applications (Tomasini et al., 2003).

Regioselective Cross-Coupling Reactions

  • Houpis et al. (2010) utilized the carboxylic acid anion moiety as a directing group in cross-coupling reactions, achieving regioselectivity in the synthesis of nicotinic acids and triazoles. This study underscores the adaptability of the carboxylic acid moiety in directing regioselective synthesis (Houpis et al., 2010).

Safety and Hazards

The safety and hazards associated with “2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid” are not specifically known. It’s important to handle all chemicals with appropriate safety measures .

Properties

IUPAC Name

2-(difluoromethyl)-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO3/c6-3(7)4-8-2(1-11-4)5(9)10/h1,3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMYMMDQSRAGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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